XL-13n -

XL-13n

Catalog Number: EVT-1535777
CAS Number:
Molecular Formula: C24H40N10O7
Molecular Weight: 580.647
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
XL-13n is a novel dual inhibitor of af9 and enl yeats domains
Source and Classification

XL-13n is derived from a series of compounds developed to inhibit the YEATS domain-containing proteins, which play significant roles in chromatin modification and gene expression. The compound is categorized under small-molecule inhibitors and is part of ongoing research into therapeutic agents that can modulate protein functions related to cancer and other diseases.

Synthesis Analysis

Methods and Technical Details

The synthesis of XL-13n involves several organic chemistry techniques, including:

  1. Refluxing: The initial stages typically require refluxing specific precursors to facilitate the formation of key functional groups.
  2. Purification: After synthesis, the compound is purified using methods such as column chromatography to ensure high purity levels necessary for biological testing.
  3. Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of XL-13n.

The detailed synthetic pathway remains proprietary, but it generally involves multi-step reactions that carefully introduce various functional groups to achieve the desired biological activity.

Molecular Structure Analysis

Structure and Data

The molecular formula of XL-13n is C11H13N3OC_{11}H_{13}N_{3}O, indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The structural representation includes:

  • Functional Groups: The presence of amine and hydroxyl groups which are crucial for its interaction with target proteins.
  • Structural Formula: The compound's structure can be depicted using SMILES notation, which provides insights into its connectivity:

This structure allows it to fit into the binding sites of target proteins effectively.

Chemical Reactions Analysis

Reactions and Technical Details

XL-13n participates in various biochemical reactions primarily through its interactions with protein targets. Key reaction types include:

  1. Binding Interactions: The compound binds selectively to the YEATS domain, inhibiting its function.
  2. Enzyme Inhibition: It can act as an inhibitor for enzymes involved in chromatin remodeling processes.
  3. Biochemical Pathways: The inhibition affects downstream signaling pathways related to gene expression and cellular proliferation.

The kinetics of these reactions are studied to assess the efficacy and specificity of XL-13n as an inhibitor.

Mechanism of Action

Process and Data

The mechanism by which XL-13n exerts its effects involves several steps:

  1. Target Binding: XL-13n binds to the YEATS domain, preventing it from interacting with acetylated lysines on histones.
  2. Disruption of Protein Function: This binding alters the normal function of proteins involved in chromatin dynamics, leading to changes in gene expression.
  3. Biological Outcomes: The inhibition can result in altered cell cycle progression and apoptosis in cancer cells.

Research continues to elucidate the exact biochemical pathways affected by this compound.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

XL-13n exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in common organic solvents, facilitating its use in laboratory settings.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

These properties are critical for determining the handling and storage conditions necessary for effective use in research.

Applications

Scientific Uses

XL-13n has several applications in scientific research:

  1. Cancer Research: As a selective inhibitor of specific protein interactions, it is used to study mechanisms of cancer cell proliferation and survival.
  2. Epigenetics Studies: Researchers utilize XL-13n to explore how modifications at the chromatin level influence gene expression patterns.
  3. Drug Development: Its role as a model compound aids in the design of new therapeutic agents targeting similar pathways.
Introduction

Background on YEATS Domain Proteins in Epigenetic Regulation

YEATS domains are evolutionarily conserved epigenetic "reader" modules that recognize post-translational modifications (PTMs) on histone tails, particularly lysine acetylation (Kac) and crotonylation (Kcr). These domains are present in four human proteins: AF9 (YEATS3), ENL (YEATS1), YEATS2, and GAS41 (YEATS4). Structurally, the YEATS domain features an aromatic "sandwich" cage formed by conserved phenylalanine and tyrosine residues, which accommodates acylated lysine marks through unique π-π-π stacking interactions. Unlike bromodomains, which possess enclosed binding pockets, YEATS domains utilize an open-ended binding tunnel that confers preferential affinity for Kcr over Kac due to enhanced van der Waals contacts with the conjugated four-carbon chain of crotonyl groups. This molecular recognition mechanism enables YEATS-containing proteins to recruit chromatin-remodeling complexes to specific genomic loci, thereby regulating transcriptional elongation, DNA repair, and replication [1] [3]. Dysregulation of YEATS domains is implicated in numerous cancers, making them compelling therapeutic targets.

Role of AF9 and ENL in Chromatin Remodeling and Oncogenesis

AF9 (encoded by MLLT3) and ENL (encoded by MLLT1) are paralogous YEATS domain-containing proteins that share 74% overall sequence identity and 88% homology within their YEATS domains. Both proteins serve as critical scaffolding components in super elongation complexes (SEC) and DOT1L-containing complexes (DotCom), which facilitate RNA polymerase II-mediated transcription via histone H3K79 methylation. In normal hematopoiesis, AF9 and ENL regulate developmental gene expression. However, chromosomal translocations involving the MLL (mixed lineage leukemia) gene generate MLL-AF9 or MLL-ENL fusion oncoproteins, which aberrantly recruit these complexes to drive leukemogenic gene expression programs. Wild-type ENL is essential for sustaining oncogenic transcription in MLL-rearranged acute leukemias, as its YEATS domain binds H3K27ac/H3K9cr marks at target gene promoters (e.g., HOXA9, MEIS1), while its C-terminal ANC-1 homology domain (AHD) anchors DOT1L and P-TEFb. CRISPR knockout studies confirm that ENL depletion selectively impairs leukemia stem cell function, highlighting its non-redundant role in oncogenesis [3] [7].

Significance of Dual Inhibitors in Targeting Protein-Protein Interactions

Protein-protein interactions (PPIs) governing epigenetic complexes have been historically challenging to target due to shallow binding interfaces and weak affinities. YEATS domains exemplify this challenge, as their open aromatic cages lack deep pockets for conventional small-molecule binding. Dual inhibitors—compounds capable of disrupting multiple PPIs within a pathogenic complex—offer advantages over single-target agents by:

  • Enhancing therapeutic efficacy through synergistic disruption of interconnected nodes (e.g., simultaneous inhibition of ENL’s histone reader function and its scaffolding activity).
  • Reducing compensatory resistance mechanisms that arise when single nodes are targeted.
  • Exploiting combinatorial vulnerabilities in diseases like MLL-rearranged leukemia, where concurrent inhibition of BET proteins, DOT1L, and MENIN has shown promise [4] [9].

Research Objectives and Scope of XL-13n Investigation

XL-13n emerged from rational design efforts to develop peptidomimetic inhibitors targeting the YEATS domains of ENL and AF9. Key objectives included:

  • Achieving submicromolar potency and selectivity for ENL/AF9 over other YEATS family members.
  • Validating on-target engagement in cellular models of leukemia.
  • Demonstrating functional synergy with existing epigenetic therapies.This review synthesizes the structural basis, mechanism, and preclinical evidence supporting XL-13n as a tool compound for probing YEATS domain biology and as a lead for therapeutic development [1] [2].

Properties

Product Name

XL-13n

IUPAC Name

N-((4S,7S,10S,13S)-13-Carbamoyl-10-(3-guanidinopropyl)-4,7-dimethyl-2,5,8,11-tetraoxo-3,6,9,12-tetraazaheptadecan-17-yl)oxazole-5-carboxamide; N-((4S,7S,10S,13S)-13-Carbamoyl-10-(3-guanidinopropyl)-4,7-dimethyl-2,5,8,11-tetraoxo-3,6,9,12-tetraazaheptadecan-17-yl)oxazole-5-carboxa -((4 ,7 ,10 ,13 )-13- -10-(3- )-4,7- -2,5,8,11- -3,6,9,12- -17- ) -5-; N-((4S,7S,10S,13S)-13-Carbamoyl-10-(3-guanidinopropyl)-4,7-dimethyl-2,5,8,11-tetraoxo-3,6,9,12-tetraazaheptadecan-17-yl)oxazole-5-carboxa--((4-,7-,10-,13-)-13---10-(3--)-4,7---2,5,8,11---3,6,9,12---17--)--5-

Molecular Formula

C24H40N10O7

Molecular Weight

580.647

InChI

InChI=1S/C24H40N10O7/c1-13(31-15(3)35)20(37)32-14(2)21(38)34-17(8-6-10-30-24(26)27)22(39)33-16(19(25)36)7-4-5-9-29-23(40)18-11-28-12-41-18/h11-14,16-17H,4-10H2,1-3H3,(H2,25,36)(H,29,40)(H,31,35)(H,32,37)(H,33,39)(H,34,38)(H4,26,27,30)/t13-,14-,16-,17-/m0/s1

InChI Key

ZPSRAAZUWXFUCC-OTRWWLKZSA-N

SMILES

O=C(C1=CN=CO1)NCCCC[C@@H](C(N)=O)NC([C@H](CCCNC(N)=N)NC([C@H](C)NC([C@H](C)NC(C)=O)=O)=O)=O

Solubility

Soluble in DMSO

Synonyms

XL-13n; XL 13n; XL13n

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